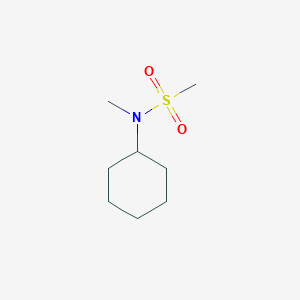![molecular formula C11H16N2O3 B241773 N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide](/img/structure/B241773.png)
N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide is an organic compound that features a furan ring and a morpholine ring connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with morpholine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and biocompatibility.
Mecanismo De Acción
The mechanism of action of N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
N-[(furan-2-yl)methyl]-2-(morpholin-4-yl)acetamide can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)-2-(piperidin-4-yl)acetamide: This compound has a piperidine ring instead of a morpholine ring, which can lead to different biological activities and properties.
N-(furan-2-ylmethyl)-2-(pyrrolidin-4-yl)acetamide: This compound features a pyrrolidine ring, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the furan and morpholine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H16N2O3 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H16N2O3/c14-11(9-13-3-6-15-7-4-13)12-8-10-2-1-5-16-10/h1-2,5H,3-4,6-9H2,(H,12,14) |
Clave InChI |
BDPRAOGKVQBNAT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NCC2=CC=CO2 |
SMILES canónico |
C1COCCN1CC(=O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-cyclohexylidene[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B241701.png)
![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-PHENOXYACETAMIDE](/img/structure/B241720.png)



![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B241732.png)
![METHYL 2-{[3-(4-FLUOROPHENOXY)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B241740.png)
